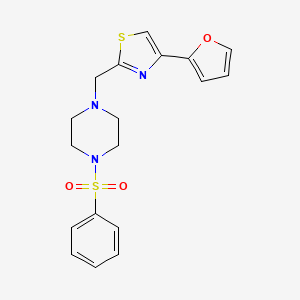

4-(Furan-2-yl)-2-((4-(phenylsulfonyl)piperazin-1-yl)methyl)thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Furan-2-yl)-2-((4-(phenylsulfonyl)piperazin-1-yl)methyl)thiazole is a complex organic compound featuring a furan ring, a thiazole ring, and a piperazine moiety with a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Furan-2-yl)-2-((4-(phenylsulfonyl)piperazin-1-yl)methyl)thiazole typically involves multi-step organic synthesis:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Attachment of the Furan Ring: The furan ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a furan boronic acid derivative.

Introduction of the Piperazine Moiety: The piperazine ring is often introduced through nucleophilic substitution reactions, where a piperazine derivative reacts with a suitable electrophile.

Phenylsulfonyl Group Addition: The phenylsulfonyl group can be added via sulfonylation reactions, typically using phenylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

Substitution: The piperazine moiety can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Sulfides and reduced piperazine derivatives.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(Furan-2-yl)-2-((4-(phenylsulfonyl)piperazin-1-yl)methyl)thiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its structural components suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

Medicinally, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific enzymes or receptors.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(Furan-2-yl)-2-((4-(phenylsulfonyl)piperazin-1-yl)methyl)thiazole depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting specific enzymes or receptors, thereby modulating biological pathways. The furan and thiazole rings can participate in π-π interactions and hydrogen bonding, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

4-(Furan-2-yl)-2-(piperazin-1-ylmethyl)thiazole: Lacks the phenylsulfonyl group, which may reduce its potency or specificity.

4-(Phenyl)-2-((4-(phenylsulfonyl)piperazin-1-yl)methyl)thiazole: Replaces the furan ring with a phenyl ring, potentially altering its electronic properties and reactivity.

Uniqueness

The presence of both the furan and phenylsulfonyl groups in 4-(Furan-2-yl)-2-((4-(phenylsulfonyl)piperazin-1-yl)methyl)thiazole provides a unique combination of electronic and steric properties, making it distinct from other similar compounds. This uniqueness can translate to specific interactions with biological targets or distinct chemical reactivity.

Biological Activity

The compound 4-(Furan-2-yl)-2-((4-(phenylsulfonyl)piperazin-1-yl)methyl)thiazole is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article examines the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationship (SAR) findings.

Chemical Structure and Synthesis

The compound consists of a thiazole ring fused with a furan moiety and a piperazine group substituted with a phenylsulfonyl group. Its synthesis typically involves multi-step organic reactions, including:

- Formation of the Thiazole Ring : This is achieved through the cyclization of thiosemicarbazones.

- Introduction of the Furan and Piperazine Groups : These groups are incorporated via nucleophilic substitution reactions.

- Attachment of the Phenylsulfonyl Group : This is accomplished through sulfonylation reactions using phenylsulfonyl chloride.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including our compound of interest. The biological activity was assessed against various cancer cell lines, notably MCF-7 (breast cancer) and HepG2 (liver cancer).

In Vitro Cytotoxicity :

- The compound exhibited significant cytotoxic effects with IC50 values comparable to standard chemotherapeutic agents. For instance, one study reported an IC50 of 2.57 µM against MCF-7 cells and 7.26 µM against HepG2 cells, indicating potent antiproliferative activity compared to Staurosporine (IC50 = 6.77 µM for MCF-7) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 2.57 ± 0.16 |

| This compound | HepG2 | 7.26 ± 0.44 |

| Staurosporine | MCF-7 | 6.77 ± 0.41 |

| Staurosporine | HepG2 | 8.40 ± 0.51 |

The mechanism by which this compound exerts its anticancer effects appears to involve several pathways:

- Cell Cycle Arrest : The compound has been shown to halt the cell cycle in cancer cells, which is crucial for preventing tumor growth.

- Apoptosis Induction : It triggers apoptotic pathways leading to programmed cell death in malignant cells.

- VEGFR-2 Inhibition : The compound also inhibits VEGFR-2, a receptor involved in tumor angiogenesis, with an IC50 value of approximately 0.15 µM, demonstrating its potential to disrupt tumor blood supply .

Structure-Activity Relationship (SAR)

The structural components of the compound significantly influence its biological activity:

- Thiazole Moiety : Essential for cytotoxic activity; modifications can enhance or reduce efficacy.

- Piperazine Ring : Known for interactions with neurotransmitter receptors; may influence mood regulation and anxiety pathways.

Research indicates that specific substitutions on the thiazole ring can lead to variations in activity, highlighting the importance of SAR studies in drug development .

Case Studies and Research Findings

Several case studies have documented the biological activities of thiazole derivatives similar to our compound:

- Antitumor Activity : Compounds similar to thiazoles have shown promising results against various cancer types, with some exhibiting IC50 values lower than established drugs like doxorubicin .

- Neuropharmacological Effects : Thiazole derivatives have been explored for their potential in treating neurological disorders due to their interaction with neurotransmitter systems .

Properties

IUPAC Name |

2-[[4-(benzenesulfonyl)piperazin-1-yl]methyl]-4-(furan-2-yl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S2/c22-26(23,15-5-2-1-3-6-15)21-10-8-20(9-11-21)13-18-19-16(14-25-18)17-7-4-12-24-17/h1-7,12,14H,8-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYVFIDDKYFKZMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.